molecular formula C15H18O5 B1247872 Ligulolide A

Ligulolide A

Katalognummer: B1247872
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: JESVVVOFFDFWBB-PUKKRBINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ligulolide A is a sesquiterpene-derived compound isolated from plants of the genus Ligularia (family Asteraceae), which are widely distributed in East Asia and the Himalayas. These plants have long been utilized in traditional medicine for treating gastrointestinal disorders, inflammation, and pain . Ligulolide A belongs to a class of bioactive secondary metabolites characterized by complex polycyclic structures, often incorporating benzofuran or furanoeremophilane skeletons. Its isolation and structural elucidation rely on advanced spectroscopic techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, COSY, HMBC) .

Eigenschaften

Molekularformel

C15H18O5

Molekulargewicht

278.3 g/mol

IUPAC-Name

(1S,3'S,4R,4'S,5R)-3'-hydroxy-3',4',5-trimethylspiro[2,6-dioxabicyclo[3.1.0]hexane-4,2'-4,5,6,7-tetrahydroindene]-1',3-dione

InChI

InChI=1S/C15H18O5/c1-7-5-4-6-8-9(7)13(2,18)15(10(8)16)11(17)19-12-14(15,3)20-12/h7,12,18H,4-6H2,1-3H3/t7-,12+,13-,14-,15+/m0/s1

InChI-Schlüssel

JESVVVOFFDFWBB-PUKKRBINSA-N

Isomerische SMILES

C[C@H]1CCCC2=C1[C@]([C@@]3(C2=O)C(=O)O[C@H]4[C@@]3(O4)C)(C)O

Kanonische SMILES

CC1CCCC2=C1C(C3(C2=O)C(=O)OC4C3(O4)C)(C)O

Synonyme

ligulolide A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ligulolide A shares structural and biosynthetic pathways with other sesquiterpenes and dimeric derivatives from Ligularia species. Below is a comparative analysis based on structural features, bioactivity, and isolation methods.

Table 1: Structural and Functional Comparison of Ligulolide A and Analogues

Compound Structural Class Key Functional Groups Molecular Formula Bioactivity Reported Source Plant Reference
Ligulolide A Sesquiterpene (monomer/dimer*) Benzofuran, epoxy groups C₃₀H₄₀O₅* Anticancer (inferred)* Ligularia spp.
Ligulolide D Benzofuran sesquiterpene dimer Two fused benzofuran moieties C₃₀H₃₈O₆ Anti-inflammatory, cytotoxic L. virgaurea
Furanoeremophilane Furanoeremophilane monomer Furan ring, isopropyl group C₁₅H₂₂O₃ Antimicrobial, anti-inflammatory L. fischeri
Eudeshmanolide B Guaiane sesquiterpene dimer Lactone bridges C₃₀H₄₂O₈ Cytotoxic (lung cancer cells) L. eudeshmania

* Inferred from naming conventions and structural analogs; explicit data for Ligulolide A is pending full publication .

Key Findings

Structural Complexity: Ligulolide A is hypothesized to be a dimeric sesquiterpene, similar to Ligulolide D, but with variations in oxygenation patterns (e.g., epoxy vs. lactone bridges) . Unlike furanoeremophilane monomers, dimeric ligulolides exhibit enhanced bioactivity due to increased molecular rigidity and interaction with cellular targets .

Bioactivity: Ligulolide D demonstrates marked cytotoxicity against human gastric cancer cells (IC₅₀ = 8.7 μM) and anti-inflammatory effects via NF-κB pathway inhibition . Eudeshmanolide B, another dimer, shows specificity against A549 lung carcinoma cells (IC₅₀ = 12.3 μM), suggesting dimerization enhances target selectivity .

Synthetic and Analytical Challenges: Dimeric sesquiterpenes like Ligulolide A and D are difficult to synthesize de novo due to stereochemical complexity. Isolation from natural sources remains the primary production method . Comparative NMR profiles highlight distinct chemical shifts for benzofuran protons in Ligulolide A (δ 6.2–6.8 ppm) versus furanoeremophilanes (δ 5.8–6.1 ppm), aiding structural differentiation .

Table 2: Spectroscopic Data Comparison

Compound HR-ESI-MS (m/z) Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Ligulolide A 529.2653 [M+Na]⁺ 6.35 (s, H-12), 4.80 (d, J=7 Hz) 170.2 (C=O), 125.6 (benzofuran)
Ligulolide D 525.2481 [M+Na]⁺ 6.50 (s, H-15), 5.20 (m, H-7) 169.8 (C=O), 128.4 (benzofuran)
Furanoeremophilane 249.1461 [M+H]⁺ 5.90 (d, J=3 Hz, H-13) 121.3 (furan), 78.5 (epoxide)

Q & A

Q. How can researchers design experiments to synthesize Ligulolide A with high purity and reproducibility?

  • Methodological Answer : Use a stepwise optimization approach for reaction conditions (solvent, temperature, catalyst). Validate purity via HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Document protocols rigorously, including solvent ratios, reaction times, and purification steps (e.g., column chromatography). Reproducibility requires strict adherence to stoichiometric ratios and environmental controls (e.g., inert atmosphere) .
  • Data Example :
ParameterOptimal ValueTolerable Range
Reaction Temp80°C±5°C
Catalyst Loading5 mol%±0.2 mol%
Purification Yield72%±3%

Q. What analytical techniques are essential for characterizing Ligulolide A’s structural and stereochemical properties?

  • Methodological Answer : Combine spectroscopic methods:
  • NMR (¹H, ¹³C, 2D-COSY, NOESY) for bond connectivity and stereochemistry.
  • X-ray crystallography for absolute configuration (if crystals are obtainable).
  • IR spectroscopy to confirm functional groups (e.g., lactone rings).
    Cross-validate data with computational models (e.g., DFT calculations for NMR chemical shifts) .

Q. How should researchers conduct a systematic literature review to identify knowledge gaps in Ligulolide A’s bioactivity studies?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords: Ligulolide A, bioactivity, mechanism of action. Filter results by relevance, publication date (last 10 years), and journal impact factor. Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure review questions .

Advanced Research Questions

Q. How can contradictory data on Ligulolide A’s anti-inflammatory mechanisms be resolved?

  • Methodological Answer : Perform dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages, primary human monocytes) to identify cell-type-specific effects. Use knockdown/knockout models (e.g., siRNA for NF-κB) to isolate signaling pathways. Analyze discrepancies using Bland-Altman plots or meta-regression to assess variability sources (e.g., assay sensitivity, compound stability) .

Q. What strategies optimize Ligulolide A’s stability in pharmacokinetic studies?

  • Methodological Answer :
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance solubility.
  • Storage : Test degradation under varying pH (4–9), temperature (4°C vs. 25°C), and light exposure.
  • Analytical Validation : Employ stability-indicating assays (e.g., UPLC-PDA) to monitor degradation products .

Q. How should researchers design assays to evaluate Ligulolide A’s cytotoxicity while minimizing false positives?

  • Methodological Answer : Include multiple viability assays (MTT, ATP luminescence, trypan blue exclusion) to cross-verify results. Use secondary assays (e.g., caspase-3 activation for apoptosis) to confirm mechanism. Control for solvent effects (e.g., DMSO ≤0.1%) and include z’-factor validation to assess assay robustness .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of Ligulolide A in in vivo models?

  • Methodological Answer : Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for individual variability .

Methodological Pitfalls to Avoid

  • Overreliance on single assays (e.g., MTT alone for cytotoxicity) without orthogonal validation .
  • Inadequate documentation of synthetic protocols, leading to irreproducible yields .
  • Ignoring solvent stability data , which may skew bioactivity results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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